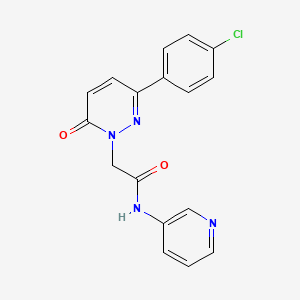

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Description

This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3, linked via an acetamide moiety to a pyridin-3-yl amine (Figure 1). The pyridazinone ring contributes to hydrogen-bonding interactions, while the 4-chlorophenyl group enhances lipophilicity.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2/c18-13-5-3-12(4-6-13)15-7-8-17(24)22(21-15)11-16(23)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKYNMPVCDKJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

A widely adopted method involves the cyclocondensation of hydrazine derivatives with 1,4-dicarbonyl precursors. For 3-(4-chlorophenyl)-6-oxopyridazine, the reaction typically proceeds as follows:

-

Precursor Preparation : 4-Chlorophenylglyoxal is generated via oxidation of 4-chloroacetophenone using selenium dioxide.

-

Cyclization : The glyoxal reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours), yielding 3-(4-chlorophenyl)-6-oxopyridazine.

Key Optimization Parameters :

-

Solvent polarity (ethanol vs. methanol) impacts reaction rate and yield.

-

Stoichiometric excess of hydrazine (1.2–1.5 equivalents) minimizes side products.

Acetamide Side Chain Introduction

Functionalization of the pyridazinone nitrogen at position 1 with the acetamide group is achieved through nucleophilic substitution:

Chloroacetylation Followed by Amination

-

Chloroacetylation : 3-(4-Chlorophenyl)-6-oxopyridazine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). This step forms 1-chloroacetyl-3-(4-chlorophenyl)-6-oxopyridazine.

-

Amination : The chloro intermediate couples with pyridin-3-amine in acetonitrile at 60°C for 12 hours, yielding the target acetamide.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride | DCM | 0–5°C | 2 h | 78% |

| 2 | Pyridin-3-amine | Acetonitrile | 60°C | 12 h | 65% |

Challenges :

-

Competing hydrolysis of chloroacetyl chloride necessitates anhydrous conditions.

-

Steric hindrance from the 4-chlorophenyl group may reduce amination efficiency.

Alternative Synthetic Strategies

One-Pot Tandem Synthesis

Recent advancements propose a tandem approach combining cyclocondensation and amination:

-

Simultaneous Reactions : 4-Chloroacetophenone, hydrazine hydrate, and chloroacetyl chloride react in a single vessel using dimethylformamide (DMF) as a solvent at 100°C for 24 hours.

-

In Situ Amination : Pyridin-3-amine is introduced directly into the reaction mixture post-cyclization, avoiding intermediate isolation.

Advantages :

Limitations :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyridazinone).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridine H2), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, pyridazinone H5).

-

MS (ESI+) : m/z 354.8 [M+H]⁺, consistent with molecular formula C₁₈H₁₅ClN₄O₂.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of alcohols.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it essential for creating more complex molecules. Some key applications include:

- Synthesis of Derivatives : It can undergo oxidation, reduction, and substitution reactions to yield hydroxylated derivatives, dechlorinated products, or other functionalized compounds. This versatility is crucial for developing new chemical entities with tailored properties .

- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, facilitating the formation of new bonds and functional groups essential for synthetic chemistry.

Biology

The biological applications of this compound are primarily linked to its interaction with biological systems:

- Enzyme Interaction Studies : Given its structural characteristics, the compound is a candidate for studying enzyme interactions and protein binding. Understanding these interactions can lead to insights into metabolic pathways and disease mechanisms .

- Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential therapeutic applications, particularly in drug development aimed at targeting specific biological pathways involved in diseases such as cancer or neurodegenerative disorders.

Material Science

In the realm of material science, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide can be explored for:

- Development of New Materials : Its unique chemical structure allows for the formulation of polymers and coatings with enhanced properties, such as improved durability or specific chemical resistance. This application is particularly relevant in industries where material performance is critical .

Pharmaceutical Development

The compound's potential as a pharmaceutical agent opens avenues for:

- Drug Formulation : As a candidate for drug development, it may be incorporated into formulations aimed at enhancing bioavailability or targeting specific tissues within the body .

Case Study 1: Enzyme Inhibition

Research demonstrated that derivatives of this compound exhibited significant enzyme inhibition activity against specific targets involved in metabolic pathways. This finding supports its potential role in developing drugs aimed at metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

A study highlighted the use of this compound as a precursor in synthesizing complex heterocyclic compounds that showed promising antibacterial activity. The ability to modify its structure through various synthetic routes was crucial for enhancing biological efficacy.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Compound 5f : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide

- Key Differences: Replaces pyridazinone with an imidazo[2,1-b]thiazol ring and substitutes pyridin-3-yl with a 6-chloropyridin-3-yl group.

- Properties : Yield (72%), m.p. 215–217°C, molecular formula C₁₈H₁₂Cl₂N₄OS .

Compound 5l : 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

- Key Differences : Incorporates a 4-methoxybenzyl-piperazine substituent on the pyridine ring.

- Properties : Yield (72%), m.p. 116–118°C, molecular formula C₃₀H₂₉ClN₆O₂S .

- Comparison : The bulky piperazine moiety enhances solubility but may reduce membrane permeability.

Compound from : 2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

Variations in the Linker and Core Structure

Compound 6f : 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

- Key Differences : Uses a propanamide linker instead of acetamide and incorporates an antipyrine (pyrazolone) moiety.

- Properties : Yield (51%), m.p. unspecified, molecular formula C₂₈H₂₈ClN₇O₃ .

- Comparison : The longer linker and antipyrine group may enhance binding to hydrophobic pockets but reduce synthetic yield.

Compound 8a : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide

- Key Differences: Introduces a methylthio-benzyl group on the pyridazinone core and substitutes pyridin-3-yl with a 4-bromophenyl group.

- Properties : Yield (10%), molecular formula C₂₁H₂₀BrN₃O₂S .

- Comparison : The bromophenyl group increases molecular weight (MW 466.4 vs. ~380 for the target compound) and may influence halogen-bonding interactions.

Comparative Data Tables

Table 2: Structural Features and Implications

Key Findings

Synthetic Yields : Compounds with simpler substituents (e.g., 5f, 72% yield ) generally exhibit higher yields than those with bulky groups (e.g., 8a, 10% yield ).

Melting Points: Imidazo[2,1-b]thiazol derivatives (e.g., 5f, m.p. >200°C ) have higher melting points than pyridazinone analogs, likely due to increased rigidity.

Substituent Effects : Electron-withdrawing groups (e.g., Cl in the target compound) enhance polarity, whereas methoxy or piperazine groups improve solubility .

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 354.8 g/mol. The compound features a pyridazinone core structure, which is characteristic of several known kinase inhibitors, suggesting its potential role in targeting specific cellular pathways.

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN4O2 |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |

| InChI Key | JVZGQNZCGODJSB-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. Specific pathways affected may include signal transduction and metabolic processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that certain derivatives can induce apoptosis in tumor cells by activating caspase pathways and disrupting cell cycle progression. The compound's ability to inhibit telomerase activity is particularly noteworthy, as telomerase plays a critical role in cancer cell immortality.

Case Study: Telomerase Inhibition

A study focused on the synthesis of various 2-phenyl-4H-chromone derivatives reported that certain compounds exhibited potent telomerase inhibitory activity (IC50 < 1 µM), significantly superior to staurosporine (IC50 = 6.41 µM) . This suggests that the compound could be a candidate for further development as an anticancer agent.

Kinase Inhibition Potential

The presence of the pyridazinone core suggests potential interactions with kinases involved in various cellular processes. Kinases are critical for regulating cell growth and proliferation, making them prime targets for cancer therapy. Preliminary studies indicate that this compound may inhibit specific kinases, thereby impacting cancer-related pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents used include oxidizing agents and nucleophiles for substitution reactions. The synthesis process is crucial for optimizing yield and purity in the development of this compound for therapeutic applications .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the pyridazinone core |

| Step 2 | Introduction of the chlorophenyl group |

| Step 3 | Acetylation to form the final compound |

Q & A

Q. What are the key synthetic routes for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, and how are intermediates optimized?

The synthesis typically involves multi-step reactions starting with chlorination of aniline derivatives (e.g., 4-methoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline. Subsequent reactions with 2-chloroacetyl chloride yield chloroacetamide intermediates, which are coupled with pyridazine derivatives. Critical parameters include solvent selection (e.g., ethanol or acetic acid), temperature control (often 0–80°C), and catalysts like HCl . Purification via chromatography or recrystallization is essential to achieve >90% purity .

Q. How is structural characterization of this compound performed to confirm its identity?

Analytical techniques include:

- NMR spectroscopy : To verify substitution patterns (e.g., chlorophenyl protons at δ 7.3–7.5 ppm) .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 396.34) .

- Infrared (IR) spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest potential anti-inflammatory, antimicrobial, and enzyme inhibitory activities. For example, pyridazinone derivatives exhibit IC₅₀ values of 10–50 µM against cyclooxygenase-2 (COX-2) . These activities are attributed to the chlorophenyl and pyridazine moieties, which enhance target binding .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Yield optimization requires:

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .

- Catalyst screening : Lewis acids like ZnCl₂ increase reaction rates in pyridazine ring formation .

- Flow chemistry : Continuous reactors reduce side reactions and improve scalability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in activity (e.g., varying IC₅₀ values for COX-2 inhibition) may arise from assay conditions (e.g., pH, temperature) or impurities. Solutions include:

- Comparative bioassays : Standardize protocols (e.g., fixed enzyme concentrations) .

- Structural analogs : Test derivatives (e.g., fluorophenyl vs. chlorophenyl) to isolate structure-activity relationships (SAR) .

Q. How does the compound interact with biological targets at the molecular level?

Computational docking studies (e.g., using AutoDock Vina) suggest that the pyridazinone core binds to hydrophobic pockets in COX-2, while the acetamide group forms hydrogen bonds with Arg120 and Tyr355 . Experimental validation via surface plasmon resonance (SPR) shows dissociation constants (Kd) of 2–10 µM .

Q. What methods are used to assess metabolic stability and toxicity in preclinical studies?

- Microsomal assays : Human liver microsomes (HLMs) evaluate phase I metabolism (t½ >60 min indicates stability) .

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Methodological Considerations

Q. How to design SAR studies for improving pharmacokinetic properties?

- Substituent variation : Replace the 4-chlorophenyl group with trifluoromethyl or methoxy groups to modulate lipophilicity (logP) .

- Bioisosteric replacement : Substitute pyridin-3-yl with isonicotinamide to enhance solubility .

Q. What analytical approaches validate purity in complex matrices (e.g., cell lysates)?

- HPLC-MS/MS : Quantify the compound in biological samples using a C18 column (mobile phase: 0.1% formic acid/acetonitrile) .

- Stability-indicating assays : Stress testing under heat/light to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.